molecular formula C24H21ClN4O2S B400741 5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B400741
M. Wt: 465g/mol
InChI Key: CYORDTZFYJFVNX-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzaldehyde (6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-chlorobenzaldehyde (6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone involves several steps. One common method starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

4-chlorobenzaldehyde (6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465g/mol

IUPAC Name

5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H21ClN4O2S/c1-24(2)12-18-19(14-31-24)32-21-20(18)22(30)29(17-6-4-3-5-7-17)23(27-21)28-26-13-15-8-10-16(25)11-9-15/h3-11,13H,12,14H2,1-2H3,(H,27,28)/b26-13+

InChI Key

CYORDTZFYJFVNX-LGJNPRDNSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C

Isomeric SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)N/N=C/C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C

Origin of Product

United States

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